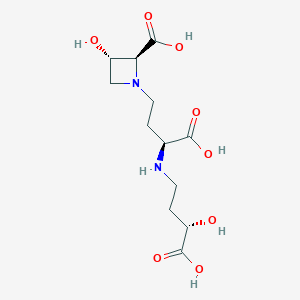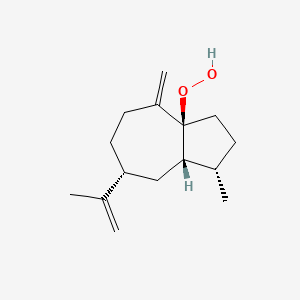
1alpha-Hydroperoxy-guaia-10(15),11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1alpha-hydroperoxy-guaia-10(15),11-diene is a guaiane sesquiterpenoid that is guaia-10(15),11-diene substituted by a alpha-hydroperoxy group at position 1. Isolated from Pogostemon cablin, it exhibits trypanocidal activity. It has a role as a metabolite and a trypanocidal drug. It is a guaiane sesquiterpenoid and a peroxol.
Wissenschaftliche Forschungsanwendungen
Guaiane Sesquiterpenes in Agarwood
Guaiane sesquiterpenes, including variants similar to 1alpha-Hydroperoxy-guaia-10(15),11-diene, have been isolated from Aquilaria agallocha (agarwood). These compounds, such as (−)-guaia-1(10),11-dien-15-ol and others, demonstrate the diversity of guaiane skeletons in natural sources. Their isolation and structural elucidation contribute to understanding the complex chemistry of agarwood and related species (Ishihara et al., 1991).
Synthesis of Stereoisomers
The total synthesis of stereoisomers of guaiane sesquiterpenes, such as 4alpha-hydroxy-1beta,7beta-peroxy-10betaH-guaia-5-ene, has been reported. This synthesis process, starting from dihydrocarvone, illustrates the chemical versatility and potential applications of guaiane derivatives in synthetic organic chemistry (Blay et al., 2005).
Guaianolide Sesquiterpenes in Pulicaria Crispa
A study on Pulicaria crispa identified guaianolide sesquiterpenes, closely related to 1alpha-Hydroperoxy-guaia-10(15),11-diene. These compounds, such as 2alpha,4alpha-dihydroxy-7alphaH,8alphaH,10alphaH-guaia-1(5),11(13)-dien-8beta,12-olide, exhibited antimycobacterial activity and cytotoxicity, suggesting potential therapeutic applications (Stavri et al., 2008).
Synthesis of Related Guaiane Derivatives
Research on the synthesis of guaiane derivatives like 1αH,7αH,10αH-Guaia-4,11-dien-3-one has provided insights into the structural diversity and synthetic routes of guaiane sesquiterpenes. This work contributes to the broader understanding of guaiane-type compounds and their potential applications (Blay et al., 2007).
Guaiane Derivatives in Thuja Occidentalis
The isolation of guaiadiene derivatives from Thuja occidentalis L. Wood Oil, such as 9α, 11-epoxy-1βH,5αH,7βH-guaia-3,10(14)-diene, highlights the occurrence of guaiane-type compounds in various plant species. These findings add to the knowledge of natural guaiane derivatives and their potential utility (Weyerstahl et al., 2006).
Cytotoxic Constituents from Wikstroemia Lanceolata
The isolation of guaiane sesquiterpenoids like 1alpha,7alpha,10alpha H-guaia-4,11-dien-3-one from Wikstroemia lanceolata, exhibiting cytotoxicities against tumor cell lines, underscores the potential of guaiane derivatives in pharmacological research (Lin et al., 2004).
Guaianolides in Ajania Fruticulosa
The discovery of guaianolides in Ajania fruticulosa, such as 1alpha-hydroperoxy-4beta,8alpha,10alpha, 13-tetrahydroxyguaia-2-en-12,6alpha-olide, reveals the chemical complexity and potential biological activities of guaiane-type compounds in natural sources (Li et al., 1999).
Eigenschaften
Produktname |
1alpha-Hydroperoxy-guaia-10(15),11-diene |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(3S,3aS,5R,8aS)-8a-hydroperoxy-3-methyl-8-methylidene-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-6-5-12(4)15(17-16)8-7-11(3)14(15)9-13/h11,13-14,16H,1,4-9H2,2-3H3/t11-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
LSSAEGXLQBRSBC-PMOUVXMZSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H]1C[C@@H](CCC2=C)C(=C)C)OO |
Kanonische SMILES |
CC1CCC2(C1CC(CCC2=C)C(=C)C)OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



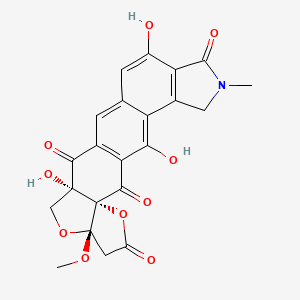
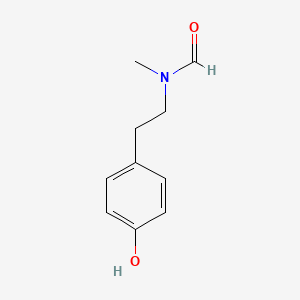
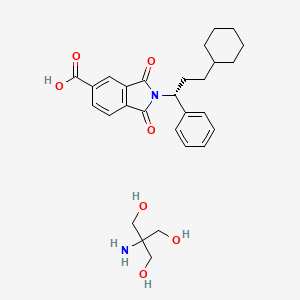
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
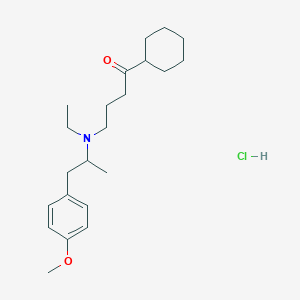
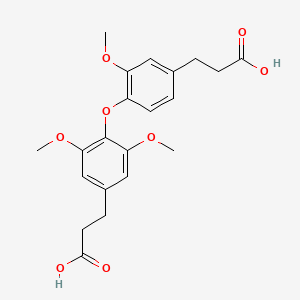

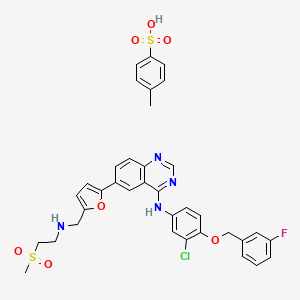

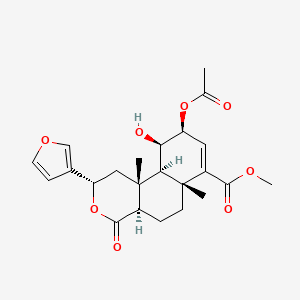
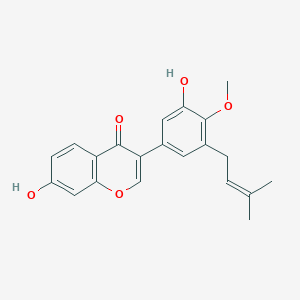
![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)

